molecular formula C10H15N5S B12880626 ({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile CAS No. 61691-04-1

({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile

Cat. No.: B12880626
CAS No.: 61691-04-1
M. Wt: 237.33 g/mol
InChI Key: MECSAKHJOIQYIX-UHFFFAOYSA-N
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Description

2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is a complex organic compound that features a piperidine ring, a triazole ring, and a thioacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine moiety is introduced via nucleophilic substitution reactions.

    Introduction of the Thioacetonitrile Group: This step involves the reaction of the intermediate with a suitable thiol and nitrile source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring is known for its ability to interact with biological macromolecules, while the piperidine ring can enhance the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazole: Lacks the thioacetonitrile group.

    2-(1H-1,2,4-Triazol-5-ylthio)acetonitrile: Lacks the piperidine ring.

    Piperidine-1-carboxamide: Contains a piperidine ring but different functional groups.

Uniqueness

2-((1-(Piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperidine and triazole rings, along with the thioacetonitrile group, makes it a versatile compound for various applications.

Properties

CAS No.

61691-04-1

Molecular Formula

C10H15N5S

Molecular Weight

237.33 g/mol

IUPAC Name

2-[[2-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C10H15N5S/c11-4-7-16-10-12-8-13-15(10)9-14-5-2-1-3-6-14/h8H,1-3,5-7,9H2

InChI Key

MECSAKHJOIQYIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=NC=N2)SCC#N

Origin of Product

United States

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